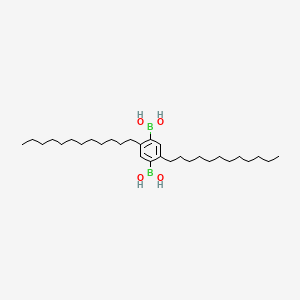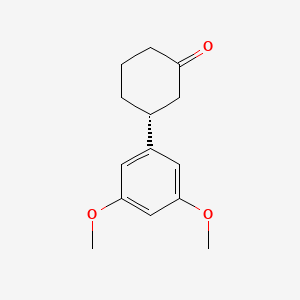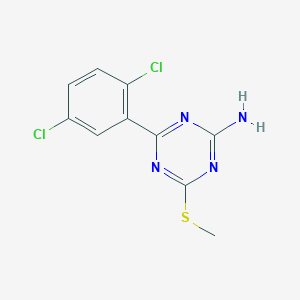
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C20H16N2O4S and a molecular weight of 380.42 g/mol . This compound is known for its unique structure, which includes a fluorenyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide typically involves the following steps:
Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Sulfonation: The nitrated fluorene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Methylation: The final step involves the methylation of the benzenesulfonamide moiety using methyl iodide in the presence of a base such as potassium carbonate.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-Methyl-n-(7-amino-9h-fluoren-2-yl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide can be compared with other similar compounds such as:
N-(9H-fluoren-2-yl)-4-methyl-benzamide: Similar structure but lacks the nitro group, which may result in different biological activities.
This compound: Similar structure but with variations in the substituents on the fluorenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
70730-48-2 |
|---|---|
Molecular Formula |
C20H16N2O4S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-methyl-N-(7-nitro-9H-fluoren-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-13-2-6-18(7-3-13)27(25,26)21-16-4-8-19-14(11-16)10-15-12-17(22(23)24)5-9-20(15)19/h2-9,11-12,21H,10H2,1H3 |
InChI Key |
FKPSYOXIVPSXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
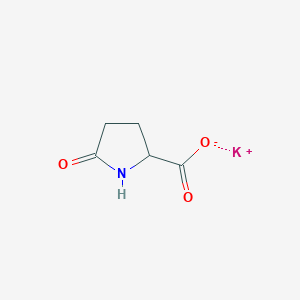
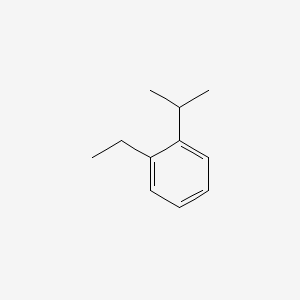
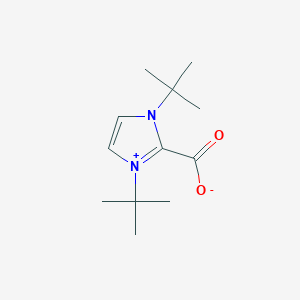
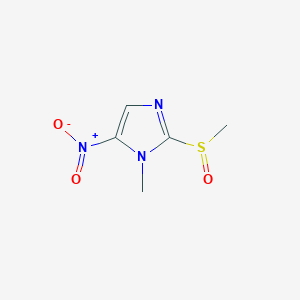

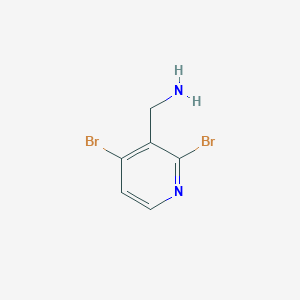
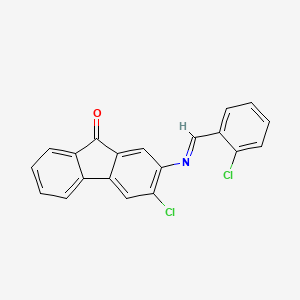
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
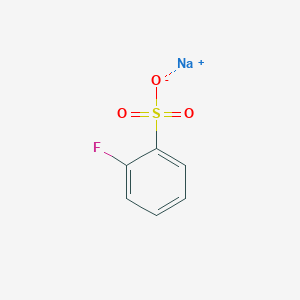
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
